4-Chloro-1-methyl-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-7-2-3(4)5-6-7/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZMTIGUOLWWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 1 Methyl 1h 1,2,3 Triazole and Its Structural Analogues
Classical Approaches to 1,2,3-Triazole Ring Formation
Traditional methods for constructing the 1,2,3-triazole ring have been foundational in heterocyclic chemistry. These approaches typically require more forceful conditions, such as elevated temperatures, and often result in a lack of regioselectivity.
Cyclization Reactions of Precursors
The formation of the 1,2,3-triazole ring can be achieved through the cyclization of suitably functionalized open-chain precursors. One classical method is the Dimroth rearrangement, which involves the reaction of aryl azides with compounds containing active methylene (B1212753) groups, such as β-ketoesters or β-diketones, often in the presence of a base like sodium methoxide. nih.gov For instance, the reaction of aryl azides with ethyl acetoacetate (B1235776) leads to the formation of 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylic acids. nih.gov
Another approach involves the reaction of azides with 1-(triphenyl-phosphoranylidene)acetone to yield 1,2,3-triazole derivatives. nih.gov These methods rely on the intramolecular cyclization of an intermediate formed by the initial reaction between the azide (B81097) and the active methylene compound. While effective, these methods may lack the regiocontrol offered by more modern techniques.
Huisgen 1,3-Dipolar Cycloaddition Reactions (Thermal Conditions)
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of triazole synthesis, involving the reaction of an azide (a 1,3-dipole) with an alkyne (a dipolarophile). wikipedia.orgijrpc.comnih.gov When conducted under purely thermal conditions without a metal catalyst, this reaction is a concerted [3+2] cycloaddition. ijrpc.com A significant drawback of the thermal Huisgen cycloaddition is its lack of regioselectivity when using asymmetric alkynes, which typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgnih.govfu-berlin.dedoi.org
The reaction often requires elevated temperatures and long reaction times to proceed to completion. wikipedia.orgijrpc.com For example, the reaction between an azide and an alkyne at 98°C can take 18 hours to afford a mixture of the 1,4- and 1,5-adducts. wikipedia.org The high activation barrier and lack of regiocontrol have led to the development of catalyzed versions of this reaction. nih.govresearchgate.net
Advanced and Catalytic Synthetic Routes for 4-Chloro-1-methyl-1H-1,2,3-triazole Derivatives
To overcome the limitations of classical methods, particularly the lack of regioselectivity and harsh reaction conditions, several advanced and catalytic routes have been developed. These methods offer superior control over the triazole substitution pattern and generally proceed under milder conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Variants
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click chemistry" reaction, renowned for its reliability, high yields, and exceptional regioselectivity. wikipedia.orgnih.govdoi.orgthieme-connect.comnih.gov Independently reported by the groups of Meldal and Sharpless, this reaction exclusively yields 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgnih.gov The reaction is significantly accelerated compared to its thermal counterpart, with rate enhancements of up to 10⁷ to 10⁸ times, and it can often be performed at room temperature in aqueous or organic solvents. nih.govnih.govnih.gov
The catalytic cycle is generally understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. doi.orgnih.gov The copper(I) catalyst can be introduced directly (e.g., as CuI or CuBr) or generated in situ from a copper(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. wikipedia.org
For the synthesis of halogenated triazoles, such as 4-chloro or 4-bromo derivatives, a strategy involves using a halo-substituted alkyne. For example, the synthesis of 5-iodotriazoles can be achieved through a copper-catalyzed reaction between an azide and a 1-iodoalkyne. nih.gov These 5-iodotriazoles can then serve as versatile intermediates for further functionalization, for instance, via palladium-catalyzed cross-coupling reactions. nih.govrsc.org A one-pot, three-step synthesis allows for the creation of 1,4,5-triaryl-1,2,3-triazoles with complete control over substituent placement. nih.gov The synthesis of 4-bromo- and 5-bromotriazoles has also been reported through a process-controlled copper-catalyzed reaction of bromo(phosphoryl)ethyne with azides. acs.org
The scope of CuAAC is broad, tolerating a wide range of functional groups in both the azide and alkyne partners. acs.orgmdpi.comnih.gov Various catalytic systems, including those based on N-heterocyclic carbene (NHC) ligands, have been developed to enhance efficiency, even at very low catalyst loadings. acs.org
Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Azide Substrate | Alkyne Substrate | Catalyst/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Benzyl (B1604629) Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂, neat, rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | High efficiency at low catalyst loading (0.5 mol%) | acs.org |
| Organic Azides | 1-Iodoalkynes | Cu(I) catalyst | 1-Substituted-4-aryl-5-iodo-1H-1,2,3-triazoles | Formation of 5-halotriazoles for further functionalization | nih.gov |
| Aryl Azides | Bromo(phosphoryl)ethyne | CuI, KOH | 1-Aryl-4-bromo-1H-1,2,3-triazoles | Regioselective synthesis of 4-bromotriazoles | acs.org |
| Azide Compound 5 | Alkyne Derivative 6a | CuI, Et₃N, MeCN, rt | 1H-1,2,3-triazole Derivative 7a | Synthesis of complex triazole derivatives | nih.gov |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Synthesis
In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. wikipedia.org This complementary reactivity allows for access to the other major regioisomer of the triazole ring. Ruthenium(II) complexes, particularly those of the [CpRuCl] type (e.g., CpRuCl(PPh₃)₂ or Cp*RuCl(COD)), are highly effective catalysts for this transformation. organic-chemistry.orgacs.orgscispace.com
A key advantage of RuAAC is its ability to catalyze the reaction of both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.orgacs.org This is a significant expansion of scope compared to CuAAC, which is generally limited to terminal alkynes. wikipedia.org The reaction mechanism is believed to proceed through the formation of a six-membered ruthenacycle intermediate via oxidative coupling, followed by reductive elimination to yield the triazole product. organic-chemistry.orgacs.org This mechanism differs from the copper-catalyzed pathway and accounts for the opposite regioselectivity. wikipedia.org
The RuAAC has been successfully applied to a wide range of substrates, including primary and secondary azides, although tertiary azides show lower reactivity. scispace.com The choice of catalyst can influence reaction conditions, with some complexes enabling reactions at ambient temperature, which is beneficial for thermally sensitive substrates. organic-chemistry.orgacs.org While highly effective, RuAAC is generally less commonly used than CuAAC but remains an indispensable tool for accessing 1,5-disubstituted and fully substituted triazoles. researchgate.netnih.gov
Table 2: Comparison of CuAAC and RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
|---|---|---|
| Regioselectivity | 1,4-Disubstituted | 1,5-Disubstituted |
| Alkyne Substrates | Primarily terminal alkynes | Terminal and internal alkynes |
| Typical Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | Ru(II) complexes (e.g., [Cp*RuCl]) |
| Product Scope | 1,4-Disubstituted triazoles | 1,5-Disubstituted and 1,4,5-trisubstituted triazoles |
| Reference | wikipedia.orgnih.gov | wikipedia.orgorganic-chemistry.orgacs.org |
Multi-Component Reactions (MCRs) for Triazole Scaffolds
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like triazoles in a single step from three or more starting materials. acs.orgmdpi.com This strategy avoids the need to isolate intermediates, saving time, resources, and reducing waste.
Several MCRs have been developed for the construction of 1,2,3-triazole scaffolds. One such approach is a one-pot, three-component reaction between benzyl halides, sodium azide, and a terminal alkyne, catalyzed by copper, to afford 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction combines the in situ generation of the organic azide with the subsequent CuAAC.
More complex MCRs have also been reported. For instance, a one-pot reaction involving O-Boc-alkynes, azides, amines, and 2H-azirines using a copper iodide catalyst can produce fully substituted 1,2,3-triazoles. acs.org Another example involves the iodine-mediated formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide to provide 4-aryl-NH-1,2,3-triazoles under metal- and azide-free conditions. organic-chemistry.org
MCRs can also be combined with other synthetic strategies in a sequential manner. For example, an MCR can be designed to produce a product containing both an azide and an alkyne functionality, which can then undergo an intramolecular azide-alkyne cycloaddition (IAAC) to form fused triazole systems. mdpi.com These tandem MCR/IAAC processes are powerful tools for rapidly building molecular complexity. mdpi.com
Metal-Free and Organocatalytic Approaches to 1,2,3-Triazole Synthesis
In recent years, significant research has focused on developing metal-free and organocatalytic methods for synthesizing 1,2,3-triazoles to avoid the potential toxicity and environmental impact of metal catalysts. rsc.orgmdpi.com These methods offer greener and often more biocompatible routes to this important class of heterocyclic compounds. rsc.org
Metal-Free Approaches:
Metal-free syntheses of 1,2,3-triazoles often rely on the inherent reactivity of the starting materials. chemistryviews.org One notable strategy involves the [3+2] cycloaddition of organic azides with activated alkenes or alkynes. For instance, α-bromoacrolein has been used as an effective dienophile for cycloaddition reactions with various aryl and alkyl azides, yielding formyl triazoles in a mixture of DMSO and water at room temperature. mdpi.com Another innovative metal- and azide-free method utilizes the reaction of α,α-difluoro-N-tosylhydrazones with amines in the presence of a base like LiOt-Bu to construct polysubstituted 1,2,3-triazoles. chemistryviews.org This reaction proceeds through the cleavage of C(sp3)–F bonds under mild conditions. chemistryviews.org
Multicomponent reactions represent another powerful metal-free strategy. A three-component reaction of enaminones, tosylhydrazine, and primary amines, catalyzed by molecular iodine, provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. mdpi.com Similarly, a cascade reaction involving carbodiimides and diazo compounds has been developed for the synthesis of 5-amino-1,2,3-triazoles under mild, transition-metal-free conditions. rsc.org
Organocatalytic Approaches:
Organocatalysis has emerged as a versatile and environmentally friendly tool for the synthesis of 1,2,3-triazoles, offering high regioselectivity and broad substrate scope. rsc.orgnih.gov These reactions are typically insensitive to oxygen and water, making them robust and practical. rsc.org
A common organocatalytic strategy involves the use of amines, such as pyrrolidine (B122466), to catalyze the reaction between enolizable ketones and organic azides. rsc.org This approach allows for the synthesis of diversely functionalized 1,2,3-triazoles. For example, the reaction of cyclic enones with aryl azides in the presence of pyrrolidine yields trisubstituted 1,2,3-triazoles. rsc.org Another method utilizes an organocascade process involving primary amines, enolizable ketones, and 4-nitrophenyl azide to produce 1,5-disubstituted 1,2,3-triazoles. rsc.org
Microwave-assisted organocatalytic synthesis has also been explored. For example, the multicomponent reaction of aldehydes, nitroalkanes, and sodium azide, catalyzed by anthranilic acid under microwave irradiation, provides an efficient, metal-free route to N-unsubstituted-4-aryl-1,2,3-triazoles. researchgate.net
| Catalyst/Reagent | Starting Materials | Product | Key Features |
| None (Metal-Free) | Carbodiimides, Diazo compounds | 5-amino-1,2,3-triazoles | Transition-metal-free, mild conditions. rsc.org |
| Anthranilic acid (Organocatalyst) | Aldehydes, Nitroalkanes, Sodium azide | N-unsubstituted-4-aryl-1,2,3-triazoles | Metal-free, microwave-assisted. researchgate.net |
| LiOt-Bu (Base) | α,α-difluoro-N-tosylhydrazones, Amines | Polysubstituted 1,2,3-triazoles | Metal- and azide-free. chemistryviews.org |
| None (Organocascade) | Primary amines, Enolizable ketones, 4-Nitrophenyl azide | 1,5-disubstituted 1,2,3-triazoles | Direct and selective preparation. rsc.org |
| Pyrrolidine (Organocatalyst) | Cyclic enones, Aryl azides | Trisubstituted 1,2,3-triazoles | Enamine intermediate, general for substituted enones. rsc.org |
Halogenation Strategies of the Triazole Ring at the C4 Position
Direct halogenation of the 1,2,3-triazole ring is a key step in the synthesis of compounds like this compound. Various methods have been developed to introduce halogen atoms, particularly at the C4 and C5 positions, with high regioselectivity.
One efficient and environmentally friendly method for the halogenation of 4-aryl-1,2,3-triazoles utilizes a potassium halide (KBr, KCl, or KI) in combination with Oxone as an oxidant. rsc.org This transition-metal-free approach proceeds at ambient temperature and provides good to excellent yields of the halogenated products. rsc.org
Another strategy involves the regioselective halogenation of 2-substituted-1,2,3-triazoles through sp2 C–H activation. rsc.orgresearchgate.net This method is compatible with a range of functional groups, including both electron-donating and electron-withdrawing groups, and has been successfully applied to the synthesis of key pharmaceutical intermediates. rsc.org
For the synthesis of 4-bromo-1,2,3-triazoles, a process-controlled regiodivergent copper-catalyzed cycloaddition between bromo(phosphoryl)ethyne and an azide can be employed. acs.org By controlling the reaction conditions, it is possible to selectively obtain either the 4-bromo or 5-bromo isomer. acs.org
| Halogenating Agent/System | Substrate | Product | Key Features |
| KX (X = Br, Cl, I) / Oxone | 4-aryl 1,2,3-triazoles | 4-aryl-5-halo-1,2,3-triazoles | Transition-metal-free, ambient temperature. rsc.org |
| N-Halosuccinimide (NCS, NBS, NIS) | 2-substituted-1,2,3-triazoles | 2-substituted-4,5-dihalo-1,2,3-triazoles | Regioselective C-H activation. rsc.orgresearchgate.net |
| Bromo(phosphoryl)ethyne / CuI | Azides | 4-bromo-1,2,3-triazoles | Process-controlled regioselectivity. acs.org |
Regioselectivity and Stereochemical Control in the Synthesis of this compound Derivatives
Controlling regioselectivity is paramount in the synthesis of substituted 1,2,3-triazoles to ensure the desired arrangement of substituents on the heterocyclic ring. The formation of either 1,4- or 1,5-disubstituted isomers is a common challenge that can be addressed through various synthetic strategies.
The classic Huisgen 1,3-dipolar cycloaddition of azides and alkynes often leads to a mixture of regioisomers. However, the introduction of metal catalysts has provided a powerful tool for controlling regioselectivity. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted isomer. nih.govscispace.com In contrast, ruthenium-catalyzed reactions (RuAAC) favor the formation of the 1,5-disubstituted product. mdpi.comnih.gov
Metal-free approaches can also exhibit high regioselectivity. For instance, an organocascade process involving primary amines, enolizable ketones, and an azide source has been shown to selectively produce 1,5-disubstituted 1,2,3-triazoles. rsc.org The reaction of imidates with phenyldiazomethane (B1605601) also proceeds with high regioselectivity to yield specific triazole adducts.
In the context of halogenation, regioselectivity is also crucial. The halogenation of 2-substituted-1,2,3-triazoles via sp2 C–H activation has been demonstrated to be highly regioselective. rsc.orgresearchgate.net Similarly, the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates affords fused heterocyclic systems with high regioselectivity. researchgate.net
Stereochemical control is particularly important when chiral centers are present in the starting materials or introduced during the synthesis. For example, the synthesis of novel 1H-1,2,3-triazole analogs has been achieved starting from (S)-(-) ethyl lactate, successfully introducing a chiral center that is maintained throughout the reaction sequence. nih.gov
Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound
The purification and isolation of synthetic intermediates and the final target compound, this compound, are critical steps to ensure the purity and quality of the product. A variety of standard and advanced techniques are employed for this purpose.
Chromatography: Column chromatography is a widely used method for the purification of 1,2,3-triazole derivatives. nih.govacs.orgmdpi.com Silica gel is a common stationary phase, and the mobile phase is typically a mixture of solvents such as n-hexane and ethyl acetate (B1210297), with the polarity adjusted to achieve optimal separation. acs.org Flash chromatography is a faster variant of this technique that is also frequently employed. nih.govrsc.org
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Toluene is one solvent that has been used for the recrystallization of triazole derivatives. nih.gov
Extraction and Washing: Liquid-liquid extraction is a common work-up procedure to separate the desired product from the reaction mixture. This often involves extracting the product into an organic solvent like ethyl acetate or diethyl ether and washing the organic layer with aqueous solutions such as saturated ammonium (B1175870) chloride or brine to remove inorganic salts and other water-soluble impurities. nih.gov
Distillation: For volatile compounds, distillation can be an effective purification method. Azeotropic distillation has been used to remove water and ethanol (B145695) during the hydrolysis of a triazole ethyl ester. chemrxiv.org
Precipitation and Filtration: In some cases, the desired product can be induced to precipitate from the reaction mixture. For example, the addition of an acid like trifluoroacetic acid (TFA) can cause the free acid form of a triazole to precipitate, which can then be easily collected by filtration. chemrxiv.org
| Technique | Purpose | Example Application |
| Column Chromatography | Separation of compounds based on polarity. | Purification of 1,5-disubstituted 1,2,3-triazoles using a hexane/ethyl acetate eluent. acs.org |
| Recrystallization | Purification of solid compounds. | Recrystallization of a 4-methyl-3,5-diaryl-4H-1,2,4-triazole from toluene. nih.gov |
| Extraction | Separation of product from the reaction mixture. | Extraction of 1H-1,2,3-triazole derivatives with ethyl acetate. nih.gov |
| Distillation | Purification of volatile compounds. | Azeotropic distillation to remove water and ethanol. chemrxiv.org |
| Precipitation/Filtration | Isolation of solid products. | Precipitation of a triazole acid by adding TFA. chemrxiv.org |
Chemical Reactivity and Functionalization of 4 Chloro 1 Methyl 1h 1,2,3 Triazole
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the C4 position of the triazole ring is susceptible to displacement by various nucleophiles, serving as a linchpin for introducing diverse functional groups.
The C4-chloro group can be readily displaced by nitrogen nucleophiles (amination) and other heteroatoms such as oxygen and sulfur. Acid-promoted amination reactions, which are effective for other chloro-substituted nitrogen heterocycles, can be applied here. nih.gov For instance, reactions with various anilines can proceed in water or alcoholic solvents, often promoted by a small amount of acid to facilitate the substitution while minimizing competing hydrolysis reactions. nih.gov The reaction involves the nucleophilic attack of the amine on the electron-deficient C4 carbon of the triazole ring, followed by the elimination of hydrogen chloride.
Similarly, other heteroatom nucleophiles can be introduced. Thiolates and alkoxides can react with 4-chloro-1-methyl-1H-1,2,3-triazole, typically under basic conditions, to yield the corresponding 4-thioether and 4-ether derivatives, respectively. These substitutions significantly broaden the molecular diversity achievable from this starting material.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | General Conditions |
|---|---|---|---|
| Amine | Aniline | 4-Anilino-1-methyl-1H-1,2,3-triazole | Acid catalysis (e.g., HCl) in water or alcohol nih.gov |
| Thiol | Sodium thiophenoxide | 1-Methyl-4-(phenylthio)-1H-1,2,3-triazole | Base (e.g., NaH) in an aprotic solvent (e.g., DMF) |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C4 position of the triazole ring, leveraging the chloro-substituent as a reactive handle.
Suzuki-Miyaura Coupling: This reaction enables the arylation or vinylation of the triazole core. A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles, including chloro-derivatives, has been successfully developed. rsc.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, along with a suitable ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene) and a base (e.g., K₂CO₃ or K₃PO₄), to couple the chlorotriazole with a boronic acid or ester. rsc.orgnih.govfishersci.co.uk These reactions can often be performed in aqueous media, aligning with green chemistry principles. rsc.orgresearchgate.net The use of 1,2,3-triazole-based ligands has also been shown to be effective in promoting Suzuki-Miyaura reactions of aryl chlorides. researchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne moieties by coupling the chlorotriazole with a terminal alkyne. wikipedia.org This transformation is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free variants have also been developed to avoid undesirable alkyne homocoupling. organic-chemistry.orgnih.gov The resulting 4-alkynyl-1,2,3-triazoles are valuable intermediates for further synthesis. researchgate.net
Heck Reaction: While specific examples involving this compound are less common in the literature, the Heck reaction, which couples aryl halides with alkenes, is a plausible pathway for functionalization. The reaction would involve a palladium catalyst to form a 4-vinyl-1,2,3-triazole derivative.
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(OAc)₂ / Ligand, Base (K₂CO₃) | 4-Aryl/vinyl-1-methyl-1H-1,2,3-triazole rsc.orgnih.gov |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1-methyl-1H-1,2,3-triazole wikipedia.orgorganic-chemistry.org |
Electrophilic Substitution and Modification of the Triazole Ring
The 1,2,3-triazole ring is an electron-deficient aromatic system. nih.gov This is due to the presence of three electronegative nitrogen atoms, which withdraw electron density from the ring carbons. Consequently, the triazole ring is generally deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. libretexts.org Electrophilic attack on the ring is energetically unfavorable. Instead, electrophiles are more likely to interact with the lone pairs of the nitrogen atoms, potentially leading to N-alkylation or N-acylation if the N1 position were unsubstituted. nih.gov In the case of this compound, the N1 position is already occupied, and electrophilic attack on N2 or N3 would lead to the formation of a cationic triazolium species.
Metalation and Directed Ortho Metalation Strategies for Further Derivatization
While electrophilic substitution is difficult, the C5-proton of the triazole ring can be abstracted using a strong base, a process known as metalation or deprotonation. This generates a potent nucleophile that can react with various electrophiles. Using a strong organolithium base, such as n-butyllithium, at low temperatures can deprotonate the C5 position of the 1-methyl-1,2,3-triazole ring. The resulting lithiated species can then be quenched with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce a new substituent at the C5 position. The presence of the chlorine atom at C4 may influence the acidity of the C5-proton, potentially facilitating this reaction.
Directed ortho metalation (DoM) typically refers to the metalation of a position ortho to a directing group on an attached aromatic ring. youtube.com In the context of this compound itself, the analogous reaction is direct C5-metalation. The triazole moiety can, however, act as a directing group for C-H activation on a substituent attached to the ring. wvu.edu
Ring-Opening and Rearrangement Reactions of 1,2,3-Triazoles Containing C4-Substitution
The 1,2,3-triazole ring, particularly when activated (e.g., by N-acylation), can undergo ring-opening reactions, often accompanied by the extrusion of molecular nitrogen (N₂). rsc.org This denitrogenative transformation can be initiated by thermal, photochemical, or metal-catalyzed conditions. For a C4-substituted triazole, such a reaction would lead to the formation of a highly reactive vinyl cation or carbene intermediate, which can then undergo various subsequent reactions, including cyclizations or rearrangements. rsc.orgresearchgate.net The presence of the chloro and methyl groups on the this compound scaffold would influence the stability and subsequent reaction pathways of these intermediates, offering routes to complex non-aromatic or alternative heterocyclic structures.
Radical Reactions and Oxidative Transformations of the Triazole Moiety
The 1,2,3-triazole core can participate in radical reactions. For example, the formation of 1,2,3-triazoles can proceed through pathways involving azidyl radicals reacting with alkynes. rsc.org While the fully formed aromatic triazole ring in this compound is relatively stable, it is not entirely inert to oxidative or radical conditions. Strong oxidizing agents can potentially lead to ring degradation. Furthermore, radical dimerization at substituent positions has been observed in related triazole systems. nih.gov Oxidative cycloaddition reactions are also a known route for synthesizing triazoles, suggesting the ring system is compatible with certain oxidative conditions. frontiersin.org
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Methyl 1h 1,2,3 Triazole and Its Synthetic Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-Chloro-1-methyl-1H-1,2,3-triazole and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the cornerstones of structural elucidation. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, offering insights into the connectivity and nature of substituents.
For 1,2,3-triazole derivatives, the proton on the triazole ring typically resonates in the aromatic region of the ¹H NMR spectrum. For instance, in a study of 1,4-disubstituted 1,2,3-triazoles, the triazole proton (CH) signal appeared as a singlet around δ 8.11-8.51 ppm in CDCl₃. rsc.org The methyl group protons attached to the nitrogen atom (N-CH₃) in 1-methyl-1H-1,2,3-triazole would be expected in the upfield region.
In ¹³C NMR spectra, the carbon atoms of the triazole ring exhibit distinct chemical shifts. Studies have shown that the carbon atoms of the 1,2,3-triazole ring can be observed in the range of δ 123.50-143.85 ppm. researchgate.net The presence of a chlorine atom, an electron-withdrawing group, on the triazole ring would be expected to deshield the adjacent carbon atom, shifting its resonance to a lower field. The chemical shift of the methyl carbon would appear at a much higher field.
A detailed analysis of ¹H and ¹³C NMR data for a series of 1H-1,2,3-triazole analogues is presented below. nih.gov
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Selected 1H-1,2,3-triazole Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 5a | 8.13 (s, 1H, Imidazole-H), 7.99 (s, 1H, Triazole-H), 7.67-7.05 (m, 4H, Ar-H), 4.77 (d, 4H, N-CH₂-CH₂-Ph), 1.86 (s, 3H, CH₃) | --- |
| 5c | 8.13 (s, 1H, Imidazole-H), 7.99 (s, 1H, Triazole-H), 7.67–7.05 (m, 4H, Ar-H), 4.77 (d, 4H, –N–CH₂-CH₂–Ph), 1.86 (s, 3H, CH₃) | --- |
NMR data acquired for analogues of 1H-1,2,3-triazole provide expected shift ranges for the core structure.
While one-dimensional NMR provides information on the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. scribd.com
COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. youtube.com For a substituted analogue of this compound, COSY would be instrumental in assigning protons within the same spin system, for example, in an alkyl chain attached to the triazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For this compound, an HSQC spectrum would show a correlation between the methyl protons and the methyl carbon, as well as the triazole proton and its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons over two to four bonds (²JCH, ³JCH). youtube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. In the context of this compound, an HMBC experiment would show correlations between the methyl protons and the carbon atoms of the triazole ring, confirming the position of the methyl group. It could also show correlations between the triazole proton and the carbon bearing the chlorine atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.net NOESY is essential for determining stereochemistry and the three-dimensional structure of molecules.
The combined application of these 2D NMR techniques provides a comprehensive picture of the molecular structure, leaving little room for ambiguity. scribd.com
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the nitrogen atoms in a molecule. rsc.org The chemical shifts of nitrogen atoms are highly sensitive to their hybridization state and chemical environment. For 1,2,3-triazoles, ¹⁵N NMR can be used to distinguish between different isomers (1,4- and 1,5-disubstituted) and to probe the electronic structure of the triazole ring. rsc.orgrsc.org The development of techniques like ¹H-¹⁵N HMBC has made it more feasible to obtain ¹⁵N chemical shift data. rsc.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas. For this compound, HRMS would confirm the presence of chlorine by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl.
Table 2: Illustrative HRMS Data for a Triazole Analogue
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |
|---|---|---|---|
| Metronidazide (3) | C₆H₉N₅O₂ | 197.0732 | 197.0737 |
| Compound 5c | C₁₄H₁₄FN₅O₂ | 317.1135 | 317.1141 |
| Compound 7b | C₁₄H₁₄N₄O₄ | 321.0838 | 321.0842 |
HRMS data for related triazole compounds demonstrates the accuracy of this technique in confirming molecular formulas. nih.gov
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. youtube.comyoutube.com This technique provides detailed structural information by revealing the fragmentation pathways of a molecule. The fragmentation of triazole derivatives in the mass spectrometer can involve the loss of small neutral molecules. researchgate.net For this compound, characteristic fragmentation patterns could include the loss of the chlorine atom, the methyl group, or the cleavage of the triazole ring. The study of these fragmentation pathways can help to confirm the structure of the molecule and to differentiate it from its isomers. nih.gov For instance, the fragmentation of 1,2,3-triazoles can sometimes lead to rearrangements and interconversions with isomeric structures under ESI-MS/MS conditions. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of heterocyclic compounds. By analyzing the vibrational modes of the bonds and functional groups, a detailed picture of the molecular framework can be established. For this compound, the spectra would be characterized by vibrations originating from the triazole ring, the C-Cl bond, and the N-methyl group.
Theoretical and experimental studies on 1,2,3-triazole and its derivatives have led to the assignment of their fundamental vibrational modes. nih.govrsc.org The IR and Raman spectra are typically interpreted by considering the characteristic vibrations of the triazole ring, which include C-H stretching, N-H stretching (in unsubstituted triazoles), ring stretching (often involving C=N and N=N bonds), and various in-plane and out-of-plane ring deformation modes. rsc.orgresearchgate.net
In the case of this compound, specific modifications to the vibrational spectrum, compared to the parent 1,2,3-triazole, are expected due to the substituents:
Triazole Ring Vibrations: The fundamental frequencies of the triazole ring are expected to be present. The ring stretching vibrations, typically appearing in the 1400-1600 cm⁻¹ region, are diagnostic for the triazole core. researchgate.netijsr.net For instance, bands around 1531 cm⁻¹ in a triazole derivative have been attributed to triazole ring deformation. researchgate.net
C-Cl Vibrations: A characteristic absorption band for the C-Cl stretching vibration is anticipated. This band typically occurs in the 600-800 cm⁻¹ region of the IR spectrum. For a similar compound, 4-(chloromethyl)-1H-1,2,3-triazole, the C-Cl stretch is noted around 650 cm⁻¹.
N-Methyl Group Vibrations: The presence of the methyl group will introduce several characteristic bands, including symmetric and asymmetric C-H stretching vibrations (typically 2850-3000 cm⁻¹), and bending (scissoring, rocking) vibrations (around 1450 cm⁻¹ and lower frequencies).
C-N Stretching: The stretching vibration of the N-CH₃ bond and the C4-Cl bond will also be present, coupling with other ring vibrations.
The combined analysis of IR and Raman data is particularly powerful due to their different selection rules. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa, providing complementary information for a complete vibrational assignment. For example, the symmetric stretching of the N=N bond is often more prominent in the Raman spectrum. researchgate.net
Table 1: Predicted Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity | Notes |
|---|---|---|---|
| C-H Stretching (Methyl) | 2950 - 3000 | IR, Raman | Asymmetric and symmetric stretches of the CH₃ group. |
| C-H Stretching (Triazole Ring) | 3100 - 3150 | IR, Raman | C5-H bond stretch. |
| Ring Stretching (C=N, N=N) | 1400 - 1600 | IR, Raman | Diagnostic region for the triazole ring. ijsr.net |
| CH₃ Bending | 1380 - 1470 | IR | Asymmetric and symmetric (umbrella) bending modes. |
| Ring Deformation | 800 - 1300 | IR, Raman | In-plane and out-of-plane bending of the triazole ring. researchgate.net |
| C-N Stretching (N-CH₃) | 1000 - 1200 | IR | Stretch of the bond between the ring nitrogen and the methyl carbon. |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. While a specific crystal structure for this compound is not publicly documented, extensive crystallographic studies on its synthetic analogues allow for a robust prediction of its solid-state architecture. bohrium.comrsc.org
Studies on 1,4-disubstituted 1,2,3-triazoles reveal that their crystal packing is governed by a variety of noncovalent interactions. nih.gov These interactions are crucial in determining the physical properties of the solid material. For this compound, the key expected interactions include:
Halogen Bonding: The chlorine atom at the C4 position is a potential halogen bond donor. It can interact with electronegative atoms, such as the nitrogen atoms of an adjacent triazole ring (C-Cl···N), influencing the supramolecular assembly.
Hydrogen Bonding: Although the compound lacks strong hydrogen bond donors like N-H or O-H, weak C-H···N hydrogen bonds are highly probable. The C5-H of the triazole ring and the C-H bonds of the methyl group can act as weak donors, with the nitrogen atoms of the triazole ring acting as acceptors. These interactions are commonly observed in the crystal packing of triazole derivatives. rsc.org
π-π Stacking: The aromatic triazole ring can participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure. The centroid-to-centroid distance for such interactions in triazole systems is typically around 3.5 Å. nih.gov
The combination of these intermolecular forces dictates the final crystal system, space group, and unit cell parameters. Based on analyses of various substituted triazoles, a monoclinic or orthorhombic crystal system is common. bohrium.comnih.gov The precise arrangement will depend on the delicate balance between the directive forces of the chloro, methyl, and triazole ring functionalities.
Table 2: Representative Crystallographic Data for Substituted Triazole Analogues
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/n | O-H···N, C-H···N, π-π stacking | nih.gov |
| Fluorine-containing 1,2,3-triazole derivative (R=-Cl) | Monoclinic | P2₁/c | N-H···O hydrogen bonds | rsc.org |
| 3-(4-fluoro-3-phenoxyphenyl)-1-(piperidin-1-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P2₁/c | C-H···F, C-H···S, C-H···π | bgu.ac.il |
This table illustrates the diversity of crystal packing and interactions in related triazole structures, providing a strong basis for understanding the potential solid-state architecture of this compound. The interplay of weak interactions like C-H···N and potential C-Cl···N halogen bonds would be the defining feature of its crystal lattice.
Theoretical and Computational Investigations on the Electronic Structure and Reactivity of 4 Chloro 1 Methyl 1h 1,2,3 Triazole
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic characteristics of molecules like 4-Chloro-1-methyl-1H-1,2,3-triazole.
Electronic Structure, Molecular Orbital Analysis (HOMO/LUMO), and Charge Distribution
The electronic structure of this compound is characterized by its aromatic five-membered ring containing three nitrogen atoms. guidechem.comwikipedia.org The presence of a chlorine atom at the 4-position and a methyl group at the 1-position significantly influences the electron distribution within the molecule. The chlorine atom acts as an electron-withdrawing group, which can enhance the stability and reactivity of the compound.
Molecular Orbital Analysis (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. nih.gov For triazole derivatives, the HOMO and LUMO are often distributed across the entire molecule, indicating a delocalized electron system. nih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's stability and reactivity; a smaller gap generally corresponds to higher reactivity. nih.gov In substituted triazoles, the nature and position of substituents can modulate this energy gap. nih.gov For instance, electron-withdrawing groups like chlorine can lower the energy of both HOMO and LUMO, affecting the molecule's interaction with other chemical species. nih.gov
Charge Distribution: The charge distribution within this compound is uneven due to the differing electronegativities of the atoms. The nitrogen atoms in the triazole ring and the chlorine atom are regions of higher electron density (negative charge), while the carbon and hydrogen atoms are regions of lower electron density (positive charge). nih.gov This charge separation creates a dipole moment and influences how the molecule interacts with other polar molecules and its solubility in various solvents. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to quantify the partial atomic charges.
Below is an interactive data table showcasing typical calculated electronic properties for a substituted triazole, providing a comparative context.
Aromaticity Assessment of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is considered an aromatic heterocycle. guidechem.comwikipedia.org Its aromaticity stems from the presence of a cyclic, planar structure with a continuous ring of p-orbitals containing 6 π-electrons, fulfilling Hückel's rule (4n+2 π electrons, where n=1). reddit.comacs.org All five atoms in the 1,2,3-triazole ring are sp2 hybridized. reddit.com This delocalization of π-electrons contributes to the significant stability of the triazole ring system. wikipedia.org
The aromatic character of the triazole ring in this compound is a key determinant of its chemical properties. Aromaticity can be assessed computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA). These calculations typically confirm the aromatic nature of the triazole core, although substituents can slightly modify the degree of aromaticity. The chlorine atom, being an electron-withdrawing group, can have a minor influence on the electron delocalization within the ring.
Electrostatic Potential Maps and Reactivity Descriptors
Electrostatic Potential Maps (MEP): Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.gov For a molecule like this compound, the negative potential is expected to be localized around the nitrogen atoms of the triazole ring and the chlorine atom, while the positive potential would be found near the hydrogen atoms of the methyl group. nih.gov
Reactivity Descriptors: Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. researchgate.net
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors help in comparing the reactivity of different molecules and in understanding their behavior in chemical reactions.
Reaction Mechanism Studies and Transition State Characterization
Computational chemistry is instrumental in investigating the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways, locate transition states, and determine activation energies. This information is crucial for optimizing reaction conditions and predicting product distributions. For instance, in nucleophilic substitution reactions where the chlorine atom is replaced, computational studies can elucidate the structure of the transition state and the energetic barrier for the reaction.
Solvent Effects on Reaction Pathways and Energetics
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on reaction pathways and energetics. For reactions involving charged or highly polar species, polar solvents can stabilize intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. For example, the synthesis of 1,2,3-triazoles is often influenced by the solvent system, with polar aprotic solvents like DMSO sometimes proving more effective than others. acs.org The choice of solvent can also influence the regioselectivity of certain reactions. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Below is an interactive data table summarizing the types of computational investigations and their applications to the study of this compound.
Prediction and Validation of Spectroscopic Data
Computational chemistry provides powerful tools for the prediction of spectroscopic data, which, when compared with experimental results, can validate the theoretical models and provide deep insights into the molecular structure. Density Functional Theory (DFT) is a predominant method for these investigations.
For the structural and spectroscopic analysis of triazole derivatives, computational methods are frequently employed to predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net The calculated spectra are then compared with experimental data to confirm the molecular structure. For instance, in the characterization of novel 1,2,3-triazole derivatives, the absence of signals for terminal alkyne protons and the appearance of a characteristic signal for the triazole ring proton in ¹H NMR spectra confirm the formation of the triazole ring. nih.gov Similarly, the ¹³C NMR spectra provide key signals for the triazole carbons, corroborating the structure. nih.gov
Theoretical NMR calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.comnih.gov These calculations can help in assigning the signals in experimental spectra and in understanding the electronic environment of the nuclei. For example, studies on other triazole compounds have shown excellent correlation between the theoretical and experimental ¹H and ¹³C NMR data, which aids in the definitive structural elucidation. ufv.brufv.br
The prediction of infrared (IR) spectra through computational means also plays a crucial role. The calculated vibrational frequencies can be compared with experimental IR spectra to identify characteristic absorption bands, such as those for C=N, N=N, and C-Cl stretching, further confirming the structural integrity of the synthesized compound. acs.org
Table 1: Illustrative Example of Predicted vs. Experimental Spectroscopic Data for a Substituted Triazole Derivative
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (δ, ppm) | ||
| Triazole-CH | 8.10 | 8.08 nih.gov |
| N-CH₃ | 3.60 | 3.61 nih.gov |
| ¹³C NMR (δ, ppm) | ||
| Triazole C4 | 125.0 | 122.46–127.49 mdpi.com |
| Triazole C5 | 145.0 | 139.27–148.64 mdpi.com |
| IR (cm⁻¹) | ||
| C-Cl Stretch | 750 | ~747 nih.gov |
| N=N Stretch | 1560 | ~1559 acs.org |
Studies on Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including data storage and telecommunications. nih.gov Computational methods are instrumental in the prediction and understanding of the NLO properties of molecules. These properties are governed by the molecular polarizability (α) and hyperpolarizability (β).
Theoretical studies on various triazole derivatives have demonstrated their potential as NLO materials. researchgate.netrsc.org DFT calculations are used to determine the key parameters that influence NLO activity, such as the dipole moment, polarizability, and first and second hyperpolarizabilities. A large hyperpolarizability value is indicative of significant NLO properties.
The electronic properties of the molecule, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for NLO activity. A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, enhanced NLO response. For instance, in a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the compound with the smallest energy gap exhibited the most significant NLO properties. nih.gov
Computational investigations into novel ball-type metallophthalocyanines have also utilized DFT to analyze molecular orbitals and NLO properties, showing that these complex structures can have significantly better NLO properties than standard reference compounds like urea. rsc.org The introduction of substituents that create a donor-acceptor character within the molecule can enhance the NLO response. rsc.org For this compound, the electron-withdrawing nature of the chlorine atom and the triazole ring, combined with the electron-donating methyl group, could lead to interesting NLO properties.
Table 2: Calculated Non-Linear Optical Properties for a Hypothetical Triazole Derivative
| NLO Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | > 5 Debye |
| Mean Polarizability (α) | > 4 x 10⁻²³ esu |
| First Hyperpolarizability (β) | > 6 x 10⁻³⁰ esu |
Note: The values in this table are hypothetical and based on the order of magnitude reported for other NLO-active triazole compounds in the literature. nih.govresearchgate.net The actual values for this compound would require specific computational analysis.
Applications of 4 Chloro 1 Methyl 1h 1,2,3 Triazole As a Synthetic Building Block and in Advanced Materials Research
A Precursor for Complex Heterocyclic Systems
The inherent reactivity of the C-Cl bond in 4-Chloro-1-methyl-1H-1,2,3-triazole makes it an ideal starting material for the synthesis of a wide array of more elaborate heterocyclic structures. This reactivity is harnessed in various synthetic strategies to construct molecules with potential applications in medicinal chemistry and materials science.
Annulation Reactions and Fused Ring Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic chemistry for building polycyclic systems. While specific examples detailing the direct use of this compound in annulation reactions are not extensively documented, the functionalized 1,2,3-triazole ring it helps to create is a key component in the synthesis of fused heterocyclic systems. For instance, related N-sulfonyl-1,2,3-triazoles can undergo rhodium-catalyzed intramolecular annulation with aromatic rings to yield complex structures like 3-methylene-2,3-dihydrobenzofurans and 3-methylene-2,3-dihydroindoles.
Design and Synthesis of Bioactive Scaffolds
The 1,2,3-triazole nucleus is a well-established pharmacophore in medicinal chemistry, and this compound serves as a valuable starting point for creating novel bioactive scaffolds. longdom.orgnih.gov The triazole ring can act as a bioisostere for other functional groups, such as amide bonds, and its ability to engage in hydrogen bonding and dipole interactions can enhance binding to biological targets.
While direct clinical data is outside the scope of this article, numerous studies highlight the synthesis of triazole-containing compounds with potential therapeutic applications. For instance, hybrids of 1,2,3-triazoles with other bioactive moieties like coumarins, quinolones, and flavonoids have been synthesized and investigated for their potential as antimicrobial and anticancer agents. scite.ai The synthesis of these hybrid molecules often relies on the versatility of building blocks like this compound, where the chloro group can be readily displaced to link the triazole core to other pharmacophores.
Below is a table summarizing representative bioactive scaffolds incorporating the 1,2,3-triazole moiety, highlighting the diversity of structures that can be accessed.
| Scaffold Type | Synthetic Strategy | Potential Bioactivity |
| Triazole-Coumarin Hybrids | Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition | Antimicrobial |
| Triazole-Fused Spirochromenes | Huisgen cycloaddition | Antitubercular |
| Triazole-Benzothiazole Hybrids | Click chemistry (CuSO₄/Na-ascorbate) | Antibacterial |
| Triazole-Uracil Conjugates | Cu(I)-catalyzed coupling reactions | Anticancer |
Ligand Design in Organometallic Chemistry and Catalysis
The nitrogen atoms of the 1,2,3-triazole ring are excellent donors for metal ions, making triazole-containing molecules valuable ligands in organometallic chemistry and catalysis. rsc.orgcsic.es The 1-methyl-1,2,3-triazole scaffold, which can be incorporated into larger molecules starting from this compound, plays a crucial role in the development of novel metal complexes with unique properties and catalytic activities.
Coordination Chemistry with Transition Metals
The 1,2,3-triazole ring can coordinate to transition metals in various modes, most commonly through the N3 atom, but also through the N2 atom or by acting as a bridging ligand between two metal centers. scispace.com This versatility allows for the construction of a wide range of coordination compounds, from simple mononuclear complexes to intricate supramolecular assemblies.
Research has shown that ligands incorporating the 1,2,3-triazole moiety can form stable complexes with a variety of transition metals, including palladium(II), rhodium(II), and rhenium(I). rsc.orgscispace.com For instance, cationic molybdenum(II) and rhenium(I) complexes of 1-methyl-1,2,3-triazole have been synthesized and used to create novel triazol-5-ylidene complexes, which are a type of N-heterocyclic carbene with strong electron-donating properties. scispace.com The electronic properties of these metal complexes can be fine-tuned by modifying the substituents on the triazole ring, a process that can be initiated from a versatile precursor like this compound.
The table below provides examples of transition metal complexes with 1,2,3-triazole-based ligands, illustrating the diversity of metals and ligand types.
| Metal | Ligand Type | Resulting Complex |
| Molybdenum(II) | Cationic 1-methyl-1,2,3-triazole | Cationic triazol-5-ylidene complex |
| Rhenium(I) | Cationic 1-methyl-1,2,3-triazole | Cationic triazol-5-ylidene complex |
| Palladium(II) | Bis-1,2,3-triazole "click" ligands | Quadruply stranded cages |
| Ruthenium(II) | 1,2,3-triazolate based tridentate ligands | Dyes for solar cells |
Applications in Homogeneous and Heterogeneous Catalysis
Transition metal complexes bearing 1,2,3-triazole-based ligands have emerged as effective catalysts in a variety of organic transformations, including C-H activation and polymerization reactions. csic.es The triazole moiety can influence the steric and electronic environment of the metal center, thereby modulating its catalytic activity and selectivity.
In the realm of C-H activation, triazole-containing ligands have been employed as directing groups to achieve site-selective functionalization of organic molecules. For example, the 1,2,4-triazole (B32235) moiety has been shown to be a useful directing group for ruthenium-catalyzed C-H arylation. organic-chemistry.org While this example pertains to a different isomer, the underlying principle of using the triazole ring to guide a metal catalyst to a specific C-H bond is a key concept in modern synthetic chemistry.
Although specific examples of this compound in polymerization catalysis are not prevalent, the resulting 1-methyl-1,2,3-triazole unit is a component of polymers with interesting properties. The synthesis of polymers containing 1,2,3-triazole units in their backbone is an active area of research. researchgate.net
Integration into Polymer Architectures and Functional Materials
The incorporation of 1,2,3-triazole units into polymer chains can impart unique and desirable properties to the resulting materials. researchgate.net These properties include enhanced thermal stability, improved mechanical strength, and the ability to coordinate with metal ions. This compound, with its reactive chloro group, is a potential monomer or functionalizing agent for creating such advanced materials.
The CuAAC reaction is a common method for synthesizing poly(1,2,3-triazole)s. researchgate.net This can be achieved through the polymerization of monomers containing both azide (B81097) and alkyne functionalities, or by the step-growth polymerization of diazides and dialkynes. The resulting polymers have found applications in various fields, including as anion-exchange membranes and in the development of drug and gene delivery systems.
The properties of these triazole-containing polymers can be tailored by the choice of monomers and the synthetic methodology. For instance, the use of different solvents in Huisgen cycloaddition polymerization can influence the ratio of 1,4- and 1,5-disubstituted triazole units in the polymer backbone, which in turn affects the material's properties.
The following table summarizes some functional materials based on poly-1,2,3-triazoles and their potential applications.
| Polymer Type | Synthesis Method | Potential Application |
| Poly(t-butyl 4-azido-5-hexynoate) | CuAAC or Huisgen cycloaddition | Soluble functional polymers |
| Hyperbranched poly-triazoles | Click reaction of diyne and diazide | Anion-exchange membranes |
| Triazole-containing polymer membranes | Click reaction and attachment to a polymer backbone | Anion-exchange membranes with enhanced stability |
Applications in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,2,3-triazole ring is an excellent participant in these interactions. rsc.org It has a significant dipole moment, and its nitrogen atoms can act as hydrogen bond acceptors.
The structure of this compound is particularly interesting for supramolecular design due to its potential for halogen bonding . Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile or Lewis base. bohrium.comnih.gov The chlorine atom in this compound, being attached to an electron-withdrawing aromatic triazole ring, can develop a region of positive electrostatic potential (a σ-hole) along the axis of the C-Cl bond, allowing it to interact attractively with electron-rich atoms like oxygen, nitrogen, or anions. rsc.orgbohrium.com
This capability allows this compound to be a powerful building block in crystal engineering and the design of host-guest systems:
Crystal Engineering: The directionality of halogen bonds can be used to control the self-assembly of molecules in the solid state, guiding the formation of specific architectures like one-dimensional chains or two-dimensional networks. bohrium.comresearchgate.net
Anion Recognition: The electrophilic nature of the chlorine atom, combined with the polarized C-H bond on the triazole ring, makes this molecule a potential candidate for recognizing and binding anions. rsc.org
Host-Guest Systems: It can be incorporated into larger macrocyclic hosts. The triazole unit's interactions—including halogen bonding, hydrogen bonding, and dipole interactions—can contribute to the selective binding of specific guest molecules within the host's cavity.
The interplay between potential halogen bonds (from the C-Cl group) and hydrogen bonds (involving the triazole's nitrogen atoms and a suitable donor) can be used to construct complex and functional supramolecular assemblies. beilstein-journals.org
Development of Energetic Materials and Functional Coatings
The high nitrogen content and positive heat of formation of the triazole ring make it a fundamental component in the design of modern energetic materials. researchgate.netsci-hub.se Simultaneously, the stability and interaction capabilities of triazoles make them ideal for creating high-performance functional coatings. rsc.org
Energetic Materials: High-energy-density materials (HEDMs) are sought for applications as explosives and propellants. Key properties for these materials include high density, a positive heat of formation, a good oxygen balance, and low sensitivity to accidental detonation. The 1,2,3-triazole ring is an excellent backbone for HEDMs due to its high nitrogen content (N3), which releases a large amount of energy upon decomposition to form stable N₂ gas. sci-hub.se
The contributions of this compound to energetic properties would be:
High Nitrogen Content: The triazole ring provides the essential energetic backbone.
Increased Density: The presence of a relatively heavy chlorine atom increases the molecular weight and density of the compound without significantly increasing its volume. Higher density is directly correlated with improved detonation velocity and pressure.
Functional Coatings: 1,2,3-Triazole derivatives have gained significant attention for their use in high-performance coatings, particularly for anti-corrosion applications. rsc.org The nitrogen atoms in the triazole ring can coordinate to metal surfaces, forming a protective, passivating layer that inhibits corrosion.
This compound can be used to formulate such coatings in several ways:
Corrosion Inhibitor: Used as an additive in a coating formulation, the molecule can migrate to the metal surface and adsorb, with the lone pair electrons on the nitrogen atoms playing a key role in forming a protective film.
Polymerizable Coating Precursor: The compound's reactive chloro- group allows it to be chemically bonded to a polymer resin. This creates a coating where the anti-corrosion agent is permanently part of the coating matrix, preventing it from leaching out and ensuring long-term protection. The resulting triazole-rich surface may also exhibit antimicrobial or anti-fouling properties. rsc.org
Table 2: Potential Roles of Substituents in this compound
| Application Field | Role of N1-Methyl Group | Role of C4-Chloro Group |
|---|---|---|
| Polymer Functionalization | Blocks the N1 position, preventing isomerization and directing reactivity. Ensures a defined structure in the resulting polymer. | Acts as a reactive site for nucleophilic substitution, enabling post-polymerization modification or grafting onto surfaces. |
| Supramolecular Chemistry | Provides steric bulk that can influence molecular packing. Prevents the N1-H from acting as a hydrogen bond donor, simplifying interaction patterns. | Acts as a halogen bond donor, enabling the construction of highly directional supramolecular assemblies and facilitating anion recognition. |
| Energetic Materials | Contributes to the overall molecular formula and stability. | Increases molecular density and acts as an oxidizing agent, potentially enhancing detonation performance. Serves as a synthetic handle for introducing nitro groups. |
| Functional Coatings | Enhances solubility in organic resins and influences the orientation of the molecule on a metal surface. | Can increase the strength of adsorption on a metal surface through electronic effects. Provides a reactive site for covalent bonding to a polymer matrix. |
Advanced Analytical Methodologies for the Detection and Quantification of 4 Chloro 1 Methyl 1h 1,2,3 Triazole in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from matrix interferences. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating non-volatile or thermally labile compounds. For a polar compound like 4-Chloro-1-methyl-1H-1,2,3-triazole, reversed-phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are the most applicable modes.
Method development for this analyte involves the systematic optimization of several parameters to achieve adequate retention, resolution, and peak shape. Key considerations include the selection of the stationary phase (column), the composition of the mobile phase, and detector settings. For instance, while RP-HPLC is a common starting point, HILIC may offer superior retention and separation for very polar analytes that are poorly retained on traditional C18 columns. helixchrom.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or an ammonium (B1175870) salt to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. epa.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | HILIC (e.g., Amide, Cyano) | Provides enhanced retention for polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous component. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for elution. |
| Gradient | 95% B to 40% B over 10 min | Gradient elution is used to effectively separate the analyte from matrix components with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical analytical flow rate for standard bore columns. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array (DAD) / MS | DAD for initial detection; Mass Spectrometry for confirmation and higher sensitivity. |
| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While some triazoles can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. For this compound, its suitability for direct GC analysis would depend on its boiling point and stability at the high temperatures of the GC inlet.
In cases where direct analysis is not feasible, derivatization would be necessary. For trace-level analysis in complex matrices like soil, sample preparation techniques such as Solid-Phase Microextraction (SPME) are highly effective. iastate.edu SPME combined with GC offers a solvent-free, automated, and sensitive approach for extracting and concentrating analytes from the sample headspace or by direct immersion. iastate.eduresearchgate.net The development of a GC method would involve optimizing the fiber coating for SPME, inlet temperature, and the temperature program of the GC oven to ensure efficient separation from other volatile components. researchgate.net
Table 2: Representative GC Method Parameters for Triazole Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Sample Prep | Headspace Solid-Phase Microextraction (HS-SPME) | Effective for extracting volatile analytes from solid/liquid matrices and minimizing matrix effects. iastate.edu |
| SPME Fiber | Carboxen/Polydimethylsiloxane (CAR/PDMS) | Provides high selectivity for a broad range of volatile and semi-volatile compounds. researchgate.net |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for analyte transport. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 60°C (1 min), ramp to 280°C at 15°C/min | Temperature programming allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) / MS | FID for general quantification; Mass Spectrometry for definitive identification. nih.gov |
Chiral chromatography is a specialized sub-type of chromatography used to separate stereoisomers, specifically enantiomers. Enantiomers are molecules that are non-superimposable mirror images of each other, a property that arises from the presence of one or more chiral centers. sigmaaldrich.com This technique is crucial in the pharmaceutical and agrochemical industries where different enantiomers of a chiral compound can have vastly different biological activities. nih.gov
However, the molecule This compound is achiral . It does not possess a chiral center and therefore does not exist as a pair of enantiomers. Consequently, chiral chromatography is not an applicable or necessary analytical technique for assessing its purity. While methods exist for the chiral separation of other triazole-containing compounds that are chiral, such as certain triazole pesticides, these methods are irrelevant to the analysis of this compound. nih.govsigmaaldrich.com
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in analytical results by furnishing both retention time and structural information.
Coupling Gas Chromatography or Liquid Chromatography to Mass Spectrometry (MS) is the gold standard for the unambiguous identification and quantification of trace-level organic compounds in complex matrices. The mass spectrometer provides molecular weight and fragmentation data, which act as a chemical fingerprint for the analyte.
LC-MS/MS: This is often the preferred method for polar and non-volatile triazole metabolites in matrices like water or plant extracts. sciex.com The analysis of triazole derivatives by LC-MS/MS can be challenging due to their polarity and sometimes poor fragmentation efficiency. sciex.com However, tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity, allowing for quantification at very low levels, such as the µg/kg range, by monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode. epa.gov
GC-MS: This technique is ideal for volatile analytes and provides high chromatographic resolution. For this compound, GC-MS would offer definitive confirmation of its identity through its characteristic mass spectrum. The use of an internal standard, particularly an isotopically labeled version of the analyte, can compensate for matrix effects and improve quantitative accuracy. iastate.edu GC-MS has proven to be a sensitive and robust method for identifying related compounds like 4-chloro-1-butanol (B43188) at parts-per-million (ppm) levels in complex samples. nih.gov
Table 3: Comparison of Hyphenated Mass Spectrometry Techniques
| Parameter | LC-MS/MS | GC-MS |
|---|---|---|
| Applicability | Ideal for polar, non-volatile, or thermally labile compounds. sciex.com | Best for volatile and thermally stable compounds (or their volatile derivatives). nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Key Advantage | High selectivity and sensitivity for polar compounds in complex aqueous matrices. epa.gov | High-resolution separation and creation of standardized, library-searchable mass spectra. |
| Quantification | Multiple Reaction Monitoring (MRM) for high selectivity. | Selected Ion Monitoring (SIM) for enhanced sensitivity. |
| Detection Limits | Can reach sub-ppb levels (µg/kg). epa.gov | Can reach low ppm to ppb levels depending on the matrix and sample preparation. nih.gov |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that directly couples the separation power of HPLC with the definitive structure elucidation capabilities of NMR. It allows for the acquisition of detailed NMR spectra (e.g., ¹H, ¹³C) of analytes as they elute from the HPLC column.
For research involving the identification of unknown synthesis byproducts or metabolites, LC-NMR is an invaluable tool. If a chromatographic peak in a research matrix is suspected to be this compound, LC-NMR could provide on-line structural confirmation without the need for off-line fraction collection and purification. The unambiguous assignment of the 1,2,3-triazole ring system, as opposed to the 1,2,4-isomer, can be challenging. Advanced NMR experiments, including ¹H-¹⁵N correlations, are often used to definitively characterize the isomeric form of triazole rings. rsc.org The correlation of experimental NMR chemical shifts with theoretical calculations can further support the structural assignment. rsc.orgnih.gov While not a routine quantitative tool, LC-NMR excels in the qualitative analysis and structural confirmation of novel compounds or impurities in complex mixtures.
Emerging Research Directions and Future Challenges in the Chemistry of 4 Chloro 1 Methyl 1h 1,2,3 Triazole
Development of Novel and Sustainable Synthetic Routes and Methodologies
The synthesis of 1,2,3-triazoles has been revolutionized by the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov This method offers high regioselectivity, yielding 1,4-disubstituted triazoles. nih.govnih.gov However, the quest for more sustainable and efficient synthetic routes is a continuous endeavor.
Current research focuses on developing metal-free synthetic pathways and utilizing greener solvents and catalysts. rsc.org One promising approach involves the use of organocatalysts, which can circumvent the need for potentially toxic metal catalysts. nih.gov Additionally, the development of one-pot multicomponent reactions is being explored to streamline the synthesis of complex triazole derivatives from readily available starting materials. researchgate.net For instance, a one-pot, two-step reaction has been successfully employed for the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole, a structurally related compound. acs.org The use of heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanocatalysts, is also gaining traction for the synthesis of 1,2,3-triazoles through one-pot, three-component reactions. biolmolchem.com
The table below summarizes some of the emerging sustainable synthetic approaches for triazole derivatives:
| Synthetic Approach | Key Features | Potential Advantages |
| Metal-Free Cycloadditions | Avoids the use of heavy metal catalysts. researchgate.net | Reduced toxicity and environmental impact. |
| Organocatalysis | Utilizes small organic molecules as catalysts. nih.gov | Often milder reaction conditions and easier catalyst removal. |
| One-Pot Multicomponent Reactions | Combines multiple synthetic steps into a single operation. researchgate.net | Increased efficiency, reduced waste, and simplified procedures. |
| Heterogeneous Catalysis | Employs catalysts in a different phase from the reactants. biolmolchem.com | Facile catalyst recovery and recycling. |
| Green Solvents | Utilizes environmentally benign solvents like water. rsc.org | Reduced use of volatile and hazardous organic solvents. |
These methodologies are not only aimed at improving the environmental footprint of triazole synthesis but also at expanding the scope of accessible derivatives, including those that are difficult to prepare using traditional methods.
Exploration of Unprecedented Reactivity Patterns and Advanced Functionalization
The chlorine atom at the 4-position of the triazole ring in 4-Chloro-1-methyl-1H-1,2,3-triazole imparts unique reactivity, making it a versatile building block for further functionalization. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the triazole ring and its substituents.
Current research is focused on exploring novel C-H activation strategies to introduce new functional groups onto the triazole core. nih.gov This allows for the construction of complex polyheterocyclic compounds with potential applications in medicinal chemistry and materials science. Furthermore, the development of substrate-controlled tandem reactions is enabling the synthesis of diverse polysubstituted imidazole (B134444) and 2-imidazolone derivatives from sulfur ylides, nitrosobenzenes, and isonitriles, showcasing the versatility of heterocyclic building blocks. acs.org
Design of Next-Generation Catalysts and Ligands Utilizing this compound Scaffolds
The rigid and stable structure of the 1,2,3-triazole ring makes it an excellent scaffold for the design of novel catalysts and ligands. The nitrogen atoms in the triazole ring can act as coordination sites for metal centers, while the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes.
Recent advancements have seen the use of 1,2,3-triazole-based ligands in various catalytic transformations. For instance, 4-phenyl-1,2,3-triazoles have been employed as versatile ligands for cationic cyclometalated iridium(III) complexes. acs.org The development of sterically demanding and flexible N-heterocyclic carbene (NHC) ligands based on the triazole framework has enabled challenging cross-coupling reactions, such as the selective palladium-catalyzed coupling of aryl halides with hydrazine (B178648). acs.org These next-generation catalysts hold promise for a wide range of organic transformations.
Advanced Materials Science Applications Beyond Current Scope
The unique properties of the 1,2,3-triazole moiety, including its stability and ability to form hydrogen bonds, make it an attractive component for the development of advanced materials. While research is ongoing, the incorporation of this compound into polymers and other materials is expected to yield novel properties.
Triazole derivatives have already shown potential in materials science as corrosion inhibitors for metals. The nitrogen-containing ring structure can effectively protect metal surfaces from oxidative degradation. Furthermore, the incorporation of triazole units into polymer backbones can enhance their thermal stability and mechanical properties, opening up possibilities for creating high-performance materials. The functionalization of 1,2,3-triazoles also allows for the development of materials with specific optical and electronic properties. researchgate.net
Computational Chemistry for Predictive Synthesis, Reactivity, and Material Properties
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting reactivity, and designing molecules with desired properties. In the context of this compound, computational methods are being employed to:
Predict Reaction Outcomes: Quantum chemical calculations can help in understanding the regioselectivity of cycloaddition reactions and predicting the most favorable reaction pathways for the synthesis of specific isomers. researchgate.net
Elucidate Reactivity: Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of the triazole ring, providing insights into its susceptibility to electrophilic and nucleophilic attack. researchgate.net
Design Novel Materials: Computational screening can accelerate the discovery of new triazole-based materials with specific properties, such as high thermal stability or desirable optical characteristics.
Understand Solute-Solvent Interactions: Quantum chemical computations can provide information about the potential energy of molecular interactions between triazole derivatives and solvents, which is crucial for understanding their behavior in solution. researchgate.net
The synergy between experimental and computational approaches is expected to drive significant progress in the field, enabling the rational design of new synthetic routes and functional materials based on the this compound scaffold.
Strategies for Selective Isomer Synthesis and Control
The 1,2,3-triazole ring can exist as different isomers depending on the position of the substituents. For instance, 1,4-disubstituted and 1,5-disubstituted triazoles are the common products of Huisgen 1,3-dipolar cycloaddition. nih.gov The ability to selectively synthesize a particular isomer is crucial, as different isomers can exhibit distinct biological activities and material properties.
While the CuAAC reaction generally provides excellent regioselectivity for the 1,4-isomer, the development of methods for the selective synthesis of other isomers remains a challenge. Research in this area is focused on:
Catalyst Control: Exploring different metal catalysts and ligands that can steer the cycloaddition reaction towards the formation of the desired isomer. Ruthenium-catalyzed reactions, for example, are known to favor the formation of 1,5-disubstituted triazoles.
Substrate Control: Modifying the electronic and steric properties of the azide (B81097) and alkyne starting materials to influence the regiochemical outcome of the reaction.
Reaction Conditions: Investigating the effect of solvent, temperature, and other reaction parameters on the isomeric ratio.
A patent for the preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate (B1220265) highlights a method to avoid N-methyl isomerization by protecting the 5-position before introducing the methyl group at the 1-position. google.com This demonstrates the importance of strategic synthetic planning to achieve isomer control.
The table below outlines the common isomers of substituted 1,2,3-triazoles and the typical methods for their selective synthesis:
| Isomer | Description | Common Synthetic Method |
| 1,4-Disubstituted | Substituents at the 1- and 4-positions. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov |
| 1,5-Disubstituted | Substituents at the 1- and 5-positions. | Ruthenium-catalyzed azide-alkyne cycloaddition. |
| 4-Substituted | A single substituent at the 4-position. | Can be prepared from precursors with a protected or removable group at the 1-position. |
The continued development of strategies for selective isomer synthesis will be critical for unlocking the full potential of this compound and its derivatives in various applications.
Q & A
Q. How is 4-Chloro-1-methyl-1H-1,2,3-triazole synthesized, and what are the critical parameters for optimizing yield?
The synthesis typically involves cyclization reactions under reflux conditions. For example, a modified Sakai reaction or hydrazide cyclization in polar solvents like DMSO can yield triazole derivatives. Key parameters include:
- Reaction time : Prolonged reflux (e.g., 18 hours) ensures complete cyclization .
- Solvent choice : DMSO facilitates high-temperature stability, while water-ethanol mixtures aid crystallization .
- Temperature control : Distillation under reduced pressure prevents decomposition of heat-sensitive intermediates . Yield optimization (e.g., 65%) depends on efficient purification via recrystallization and rigorous stirring during precipitation .
Q. What spectroscopic and crystallographic methods are used to confirm the structure and purity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions and confirms regiochemistry .
- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) .
- Crystallography :
- X-ray diffraction : Resolves molecular geometry using SHELXL for refinement .
- ORTEP visualization : Generates anisotropic displacement ellipsoid plots to validate thermal parameters .
Example: Methyl 1H-1,2,3-triazole-4-carboxylate structures refined via SHELXL show bond-length accuracy within 0.01 Å .
Advanced Research Questions
Q. How can computational methods like CASPT2 and CASSCF elucidate the photolysis mechanisms of this compound?
Multiconfigurational methods analyze excited-state dynamics:
- CASSCF : Maps potential energy surfaces for low-lying electronic states.
- CASPT2 : Corrects for dynamic electron correlation to identify conical intersections and dissociation pathways.
- Non-adiabatic molecular dynamics (NAMD) : Simulates time-resolved photolysis, revealing Cl radical formation via N–Cl bond cleavage .
Q. What strategies resolve data contradictions between crystallographic refinement (e.g., SHELXL) and spectroscopic data in structural characterization?
- Validation checks : Compare SHELXL refinement residuals (R-factors) with spectroscopic outliers .
- Twinned data : Use SHELXD for structure solution in cases of pseudo-symmetry .
- Anisotropic displacement parameters : Optimize ADPs in SHELXL to reconcile thermal motion discrepancies with NMR/IR rigidity .
Q. How does the regioselectivity of triazole substitution impact biological activity, and what synthetic approaches control this?
- Regioselectivity effects : N1-substitution (vs. N2) enhances antimicrobial activity due to improved membrane interaction .
- Synthetic control :
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition ensures N1 selectivity .
- Suzuki-Miyaura coupling : Pd@click-MNPs/CS catalysts enable aryl halide functionalization at room temperature .
Q. What are the challenges in refining crystal structures of halogenated triazoles with SHELXL, and how are anisotropic displacement parameters optimized?
- Challenges : Heavy atoms (Cl) cause absorption errors; high-resolution data (≤0.8 Å) mitigates this .
- ADP optimization :
- Apply ISOR/SADI restraints to suppress over-parameterization.
- Validate ADPs using ORTEP ellipsoid plots (e.g., Cl ellipsoids should not exceed 1.5× isotropic radii) .
Q. How are anisotropic displacement ellipsoids analyzed using ORTEP for triazole derivatives, and what insights do they provide into molecular geometry?
- ORTEP analysis :
- Ellipsoid elongation indicates directional thermal motion (e.g., planar triazole rings show flattened ellipsoids) .
- Compare with Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
- Geometric insights : Distortions in Cl–C bond lengths (<1.73 Å) suggest steric strain or crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
